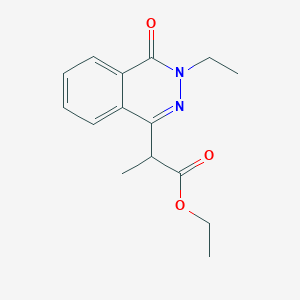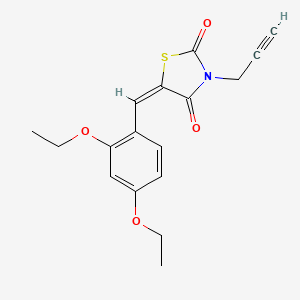![molecular formula C18H15N3O2 B5180037 N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide, also known as PPMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPMI is a small molecule inhibitor that targets protein-protein interactions and has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide works by targeting protein-protein interactions, specifically those involving the oncogenic transcription factor, c-Myc. By inhibiting the interaction between c-Myc and its binding partner, Max, N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide disrupts the downstream signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical component of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, its limited solubility in aqueous solutions can pose challenges for certain experimental protocols.
Orientations Futures
There are several potential future directions for research on N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide and to identify other potential targets for the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide in humans for the treatment of various diseases.
Méthodes De Synthèse
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinoyl chloride with 2-phenoxy-3-pyridinylmethanol in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide.
Applications De Recherche Scientifique
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide has been extensively studied in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. It has also been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and viral infections.
Propriétés
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(14-8-11-19-12-9-14)21-13-15-5-4-10-20-18(15)23-16-6-2-1-3-7-16/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIJSMJTFZBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)

![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)
